

The Discovery and History of Spermine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Abstract

First observed as crystals in human semen by Antonie van Leeuwenhoek in 1678, spermine is a ubiquitous biogenic polyamine that has since become the subject of extensive scientific inquiry. This in-depth technical guide provides a comprehensive overview of the discovery and history of spermine research, with a focus on the foundational experiments that elucidated its structure and function. Detailed methodologies from key historical papers are presented, alongside a summary of early quantitative data. Furthermore, this guide illustrates the historical and current understanding of spermine's biological roles through diagrams of its biosynthetic pathway and its influence on key cellular signaling pathways, providing a valuable resource for researchers, scientists, and drug development professionals.

The Dawn of Discovery: From Crystalline Observations to Structural Elucidation

The scientific journey of spermine began in the 17th century with the pioneering observations of the Dutch microscopist Antonie van Leeuwenhoek. In 1678, he reported the presence of crystalline structures in human semen.[1][2] These crystals, later identified as spermine phosphate, were one of the first pure biological substances to be observed under a microscope.[3]



It would take over two centuries for the chemical nature of this substance to be unraveled. In 1888, the German chemists Ladenburg and Abel revisited these crystals, successfully isolating the organic base and naming it "spermin."[1] However, the correct molecular structure of spermine remained elusive until 1926, when it was independently and simultaneously determined by two research groups: Dudley, Rosenheim, and Starling in England, and Wrede and colleagues in Germany.[1]

Key Milestones in the Discovery and Characterization of

Spermine

Year	Researcher(s)	Key Contribution
1678	Antonie van Leeuwenhoek	First observation of spermine phosphate crystals in human semen.
1888	Ladenburg and Abel	Isolation of the free base "spermin" from its phosphate salt.
1924	Rosenheim, O.	Detailed method for the isolation of spermine phosphate from semen and testis.
1924	Dudley, H. W., Rosenheim, M. C., & Rosenheim, O.	Isolation of spermine from various animal tissues.
1926	Dudley, H. W., Rosenheim, O., & Starling, W. W.	Elucidation of the correct chemical structure of spermine and its chemical synthesis.
1926	Wrede, F. et al.	Independent confirmation of the structure of spermine.

Foundational Experimental Protocols

This section provides a detailed look at the methodologies employed in the key historical experiments that led to the isolation and structural determination of spermine.



Leeuwenhoek's Observation of Spermine Phosphate Crystals (1678)

While a formal protocol in the modern sense does not exist for Leeuwenhoek's initial observation, his method can be described as follows:

- Sample: Freshly ejaculated human semen.
- Instrumentation: A simple, single-lens microscope of his own design.
- Procedure: A small sample of semen was placed on a glass slide and observed directly
 under the microscope. Over a short period, as the sample partially dried, characteristic
 transparent, glistening, three-sided crystals with pointed ends formed and were meticulously
 drawn and described.

Ladenburg and Abel's Isolation of the Free Base "Spermin" (1888)

While the full, detailed protocol from their original publication in Berichte der deutschen chemischen Gesellschaft is not readily available, the general procedure for liberating the free base from its phosphate salt would have involved the following steps:

- Starting Material: Spermine phosphate crystals isolated from human semen.
- Liberation of the Free Base: The spermine phosphate crystals were treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine groups and precipitate the phosphate as a salt.
- Extraction: The liberated free base, spermine, being an organic molecule, was likely extracted from the aqueous solution using an organic solvent in which it is soluble.
- Purification: The organic solvent was then evaporated, yielding the isolated "spermin" base.
 Further purification may have involved recrystallization.

Rosenheim's Isolation of Spermine Phosphate (1924)



Rosenheim developed a more systematic method for isolating larger quantities of spermine phosphate.

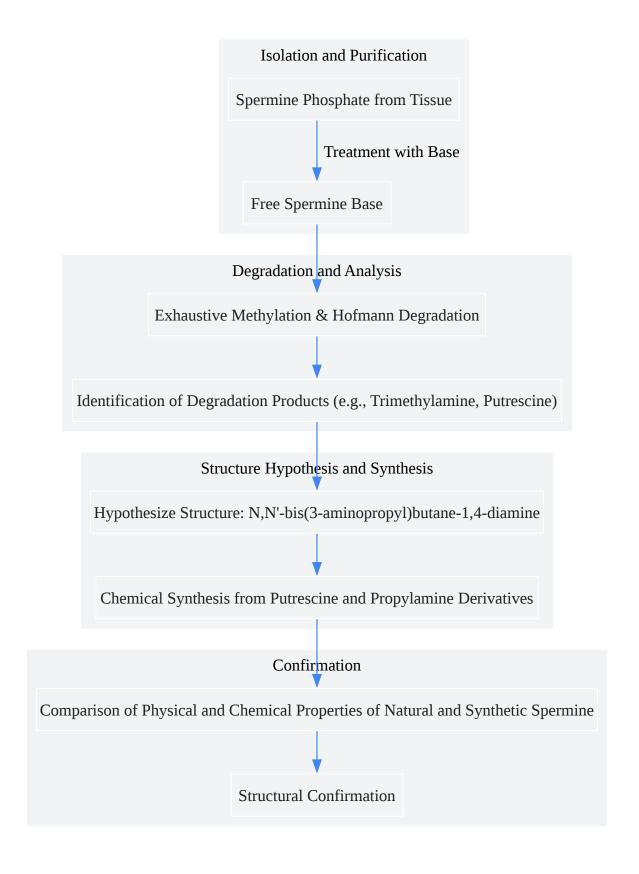
- Starting Material: Bull's testes or human semen.
- Procedure for Testes:
 - 340g of bull's testicle was suspended in 700 cc of 96% alcohol in a stoppered bottle.
 - After three weeks, microscopic crystals of spermine phosphate were observed in the deposit.
 - After three months, macroscopic crystals up to 3-4 mm in length had formed.
 - The crystals were collected, boiled with alcohol, and the residue was extracted with water to yield purified spermine phosphate crystals.
- Procedure for Semen:
 - The dry residue of semen was finely ground and extracted with warm water containing a few drops of ammonia.
 - This process extracted the spermine phosphate while leaving most proteins behind.
 - The extract was concentrated, leading to the crystallization of spermine phosphate.
- Quantitative Data: The dry residue of semen yielded 5.2% of spermine phosphate crystals.

Dudley, Rosenheim, and Starling's Structural Elucidation and Synthesis (1926)

This seminal work involved a combination of degradation reactions, elemental analysis, and ultimately, chemical synthesis to confirm the structure of spermine.

Experimental Workflow for Structure Elucidation:





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Figure 1. Workflow for the structural elucidation of spermine.



Key Quantitative Data from Dudley, Rosenheim, and Starling (1926):

Compound	Property	Reported Value
Spermine Phosphate	Melting Point	232-234 °C
Spermine Hydrochloride	Melting Point	298-300 °C
Synthetic Spermine Picrate	Melting Point	252-254 °C
Natural Spermine Picrate	Melting Point	252-254 °C
Elemental Analysis of Spermine	% Carbon	Found: 59.3, 59.4; Calculated for C ₁₀ H ₂₆ N ₄ : 59.4
% Hydrogen	Found: 13.0, 13.1; Calculated for C ₁₀ H ₂₆ N ₄ : 12.9	
% Nitrogen	Found: 27.8; Calculated for C ₁₀ H ₂₆ N ₄ : 27.7	_

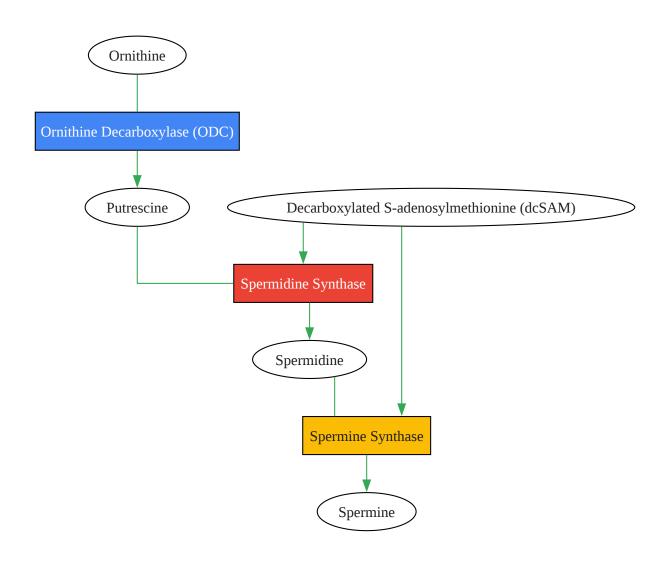
Spermine as a Biogenic Polyamine: Biosynthesis and Key Functions

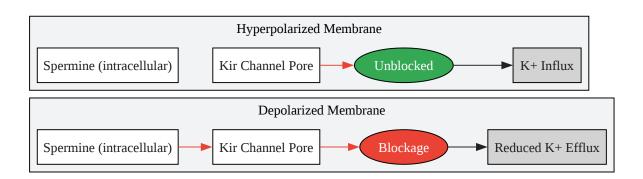
Spermine is a polycationic aliphatic amine and, along with its precursors putrescine and spermidine, is classified as a biogenic polyamine. These molecules are essential for cell growth, proliferation, and differentiation.

The Biosynthetic Pathway of Spermine

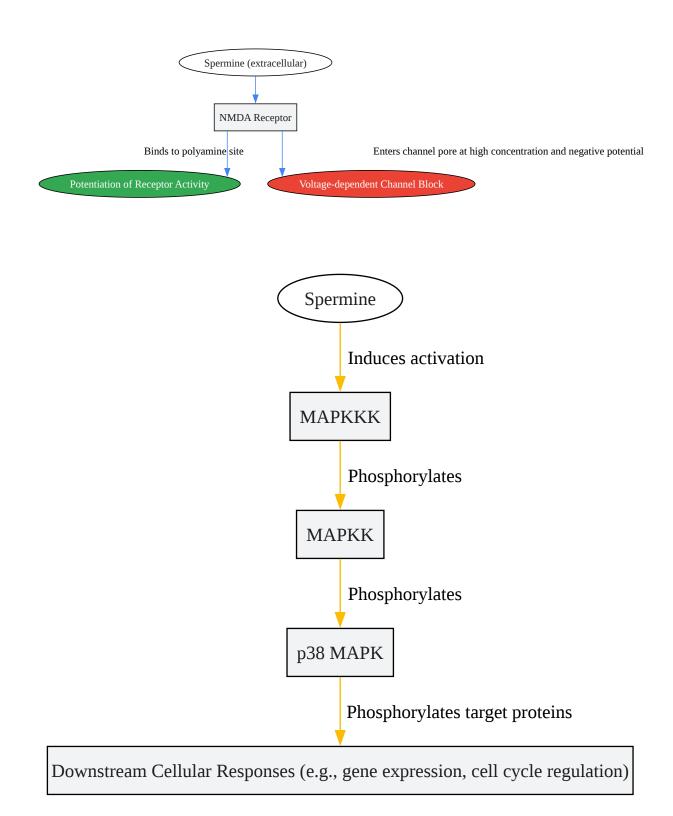
Spermine is synthesized from the amino acid ornithine through a series of enzymatic reactions.











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- To cite this document: BenchChem. [The Discovery and History of Spermine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6357781#discovery-and-history-of-spermine-as-a-biogenic-polyamine]

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